molecular formula C12H12ClN B1338346 1-Acenaphthenamine hydrochloride CAS No. 5668-66-6

1-Acenaphthenamine hydrochloride

Cat. No. B1338346
CAS RN: 5668-66-6
M. Wt: 205.68 g/mol
InChI Key: UPIABGRPUYYFBX-UHFFFAOYSA-N
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Description

1-Acenaphthenamine hydrochloride is a chemical compound that is expected to be formed by the Leuckart reaction of 1-acenaphthenone with formamide. However, research has shown that instead of forming 1-acenaphthenamine, the reaction yields 1,1′-biacenaphthenyliden-2-one, along with other nitrogen-containing compounds such as acenaphtho[1,2-d]pyrimidine and diacenaphtho[1,2-b:1′,2′-d]pyridine under certain conditions .

Synthesis Analysis

The synthesis of 1-acenaphthenamine hydrochloride is not directly reported, but related compounds have been synthesized through various reactions. For instance, the Leuckart reaction of 1-acenaphthenone was expected to yield 1-acenaphthenamine but resulted in the formation of 1,1′-biacenaphthenyliden-2-one and other nitrogen-containing compounds when formic acid was added . Additionally, an eco-compatible synthesis method using thiamine hydrochloride as a catalyst in an aqueous medium has been developed for the synthesis of spiro[acenaphthylene-1,2′[1,3]-thiazolidine]-2,4′(1H)-diones, which involves the formation of two C–N bonds and one C–S bond .

Molecular Structure Analysis

The molecular structure of related acenaphthene derivatives has been studied. For example, the molecular structure of 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione, a potential building block for the synthesis of fullerene fragments, has been investigated by X-ray crystallography and semi-empirical calculations, revealing an essentially planar E-configuration . Similarly, the molecular structures of 1,2-bis[(trimethylsilyl)imino]acenaphthene and its lithium derivatives have been established by X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of acenaphthene derivatives has been explored in various studies. For instance, acenaphthene and acenaphthylene have been subjected to ozonation, leading to a variety of products depending on the solvent system used . The reactions of hydroxyl radicals and ozone with acenaphthene and acenaphthylene have also been studied, identifying major products such as a 10 carbon ring-opened product and a dialdehyde . Furthermore, the ene double bond of the ene-dione moiety in 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione has shown a propensity toward [4+2]-cycloadditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-acenaphthenamine hydrochloride are not detailed in the provided papers, related compounds exhibit interesting characteristics. For example, the solid-state structures of compounds such as 1,2-bis[(trimethylsilyl)imino]acenaphthene and its lithium derivatives have been characterized by elemental analysis, IR spectroscopy, and NMR spectroscopy . The kinetic resolution of 1-acenaphthenol and 1-acetoxynaphthene through lipase-catalyzed acylation and hydrolysis has been explored, highlighting the enantioselective potential of acenaphthene derivatives .

Scientific Research Applications

Polymorphism and Structural Studies

Polymorphism and structural characterization of crystalline forms are vital in pharmaceutical research, as different forms can have significant implications for a drug's stability, solubility, and bioavailability. Studies on related compounds like duloxetine hydrochloride have focused on understanding polymorphism, characterizing new structures, and investigating the dynamics of solvate formation and desolvation. Such research provides crucial insights into the formulation and processing of pharmaceuticals (Marjo et al., 2011).

Corrosion Inhibition

In the field of materials science, the corrosion inhibition properties of polymers are of significant interest. For instance, poly (naphthylamine-formaldehyde) (PNAF) has been investigated for its efficacy in inhibiting the corrosion of steel in hydrochloric acid solution, demonstrating high inhibition efficiency. Such research is crucial for developing materials that can provide long-term protection against corrosion in various industrial applications (Norouzi et al., 2016).

Atmospheric Chemistry

Understanding the reactions of hydrocarbons in the atmosphere is crucial for assessing their environmental impact, particularly concerning air quality and potential health effects. Investigations into the reactions of acenaphthene and acenaphthylene with hydroxyl radicals and ozone contribute to our knowledge of the fate of these compounds in the atmosphere and their possible transformation into more harmful substances (Reisen & Arey, 2002).

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful technique for characterizing the crystal structure of materials. Studies on compounds like 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride provide valuable data for understanding the molecular and crystal structure, which is essential for the development and optimization of pharmaceuticals and other materials (Morantes et al., 2014).

Agricultural Applications

Research into the effects of chemicals like 1-aminoethoxyvinylglycine hydrochloride on fruit retention and quality in apples shows the potential agricultural applications of certain hydrochloride compounds. Understanding how these compounds affect fruit maturity, ethylene evolution, and respiration can lead to improved agricultural practices and better crop yields (Fallahi, 2012).

Safety And Hazards

Safety measures for handling 1-Acenaphthenamine hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1,2-dihydroacenaphthylen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h1-6,11H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIABGRPUYYFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acenaphthenamine hydrochloride

CAS RN

5668-66-6
Record name 5668-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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